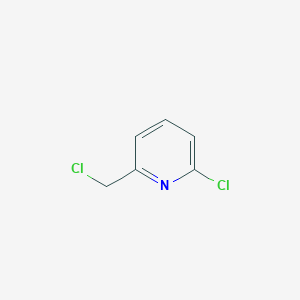
2-氯-6-(氯甲基)吡啶
概述
描述
2-Chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . It is an alkylating agent and a precursor to pyridine-containing ligands .
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-(chloromethyl)pyridine is C6H5Cl2N . The InChI code is 1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-(chloromethyl)pyridine are not detailed in the search results, it is known to be an alkylating agent .Physical And Chemical Properties Analysis
2-Chloro-6-(chloromethyl)pyridine is a solid at room temperature . It has a molecular weight of 162.02 . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用
有机合成中的催化作用
2-氯-6-(氯甲基)吡啶是钳位配体的先驱,例如2,6-双((苯硒基)甲基)吡啶,该配体已被用于形成钯(II)配合物。这些配合物对赫克反应表现出很高的催化活性,赫克反应是有机合成中重要的碳-碳偶联过程 (Das et al., 2009)。
配位化学
2,6-双(吡唑基)吡啶和相关配体(衍生自2,6-二(吡唑-1-基)吡啶和2,6-二(吡唑-3-基)吡啶)在配位化学中显示出作为三联吡啶类似物的多功能性。这些化合物参与生物传感用发光镧系元素化合物的合成以及表现出不同寻常的热和光化学自旋态跃迁的铁配合物,展示了2-氯-6-(氯甲基)吡啶在配位化学和材料科学领域的用途 (Halcrow, 2005)。
电子材料
2,2'-二氯二乙醚和聚(表氯醇)等化合物中的氯甲基已被用来对吡啶衍生物进行季铵化,从而形成与TCNQ(四氰代醌二甲烷)的简单和复杂盐。这些盐表现出独特的电导率特性,使得2-氯-6-(氯甲基)吡啶与电子材料的合成相关 (Bruce & Herson, 1967)。
复杂分子的合成
2-氯-6-(三氯甲基)吡啶(2-氯-6-(氯甲基)吡啶的衍生物)的合成是通过2-甲基吡啶盐酸盐的氯化反应实现的。这一过程涉及使用三乙醇胺和过氧化苯甲酰作为催化剂,展示了该化合物在合成各种应用(包括农用化学品和药物)的复杂分子中的用途 (Huang Xiao-shan, 2009)。
安全和危害
作用机制
Target of Action
It is known that 2-chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent , which suggests that it may interact with various biological molecules, such as DNA, RNA, and proteins, by transferring its alkyl group .
Mode of Action
As an alkylating agent, 2-Chloro-6-(chloromethyl)pyridine can transfer its alkyl group to its targets . This alkylation can lead to changes in the structure and function of the target molecules, potentially disrupting their normal biological activities .
Biochemical Pathways
Given its alkylating properties, it can be inferred that it may interfere with various biochemical processes, such as dna replication, rna transcription, and protein synthesis, by alkylating the involved molecules .
Pharmacokinetics
It is soluble in ethanol , which suggests that it may be absorbed in the body when administered orally or topically
Result of Action
As an alkylating agent, it can cause structural and functional changes in its target molecules, potentially leading to disruptions in various biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(chloromethyl)pyridine. For instance, its stability may be affected by temperature, as it is recommended to be stored at temperatures between 2-8°C in an inert atmosphere . Additionally, its solubility in ethanol suggests that its absorption and distribution in the body may be influenced by the presence of ethanol or similar solvents
生化分析
Biochemical Properties
It is known that chloromethylpyridines, including 2-Chloro-6-(chloromethyl)pyridine, are alkylating agents Alkylating agents can form covalent bonds with biomolecules such as enzymes and proteins, potentially altering their function
Cellular Effects
Given its role as an alkylating agent , it may influence cell function by modifying proteins and other biomolecules. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism. Specific details about these effects are currently lacking in the literature.
Molecular Mechanism
As an alkylating agent , it likely exerts its effects at the molecular level by forming covalent bonds with biomolecules, potentially leading to changes in their function This could result in enzyme inhibition or activation, changes in gene expression, and other molecular effects
属性
IUPAC Name |
2-chloro-6-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKDPJQJCMVQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574652 | |
| Record name | 2-Chloro-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78846-88-5 | |
| Record name | 2-Chloro-6-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

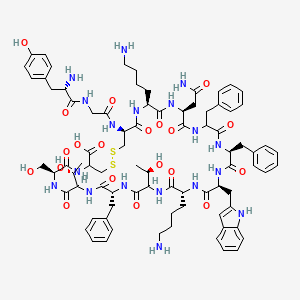


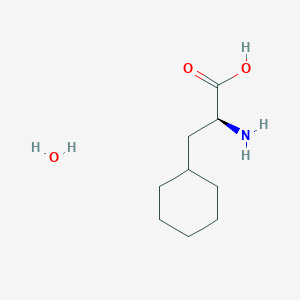

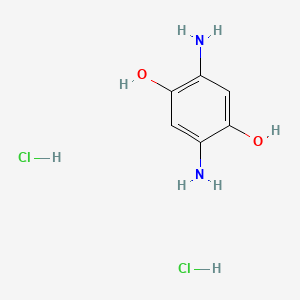
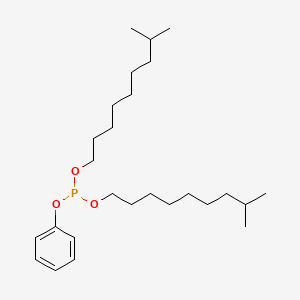
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/no-structure.png)
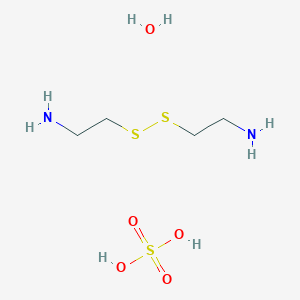
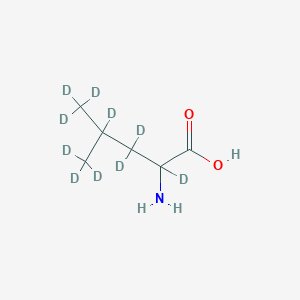
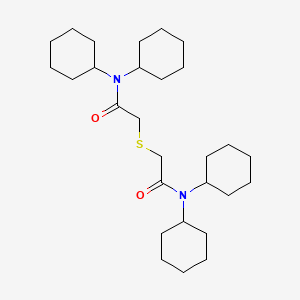
![2,3-Bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1591468.png)
![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)

